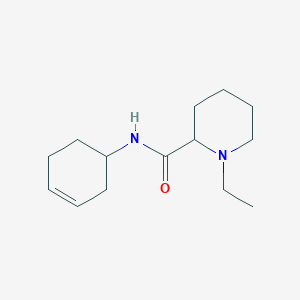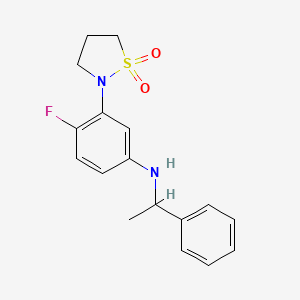![molecular formula C14H13FN2O2S B7593842 N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide, also known as FC-33, is a novel chemical compound that has been the focus of scientific research in recent years. It is a sulfonamide derivative that has shown promising results in various biological assays. The compound has been synthesized using different methods and has been tested for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific proteins. The exact molecular target of N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide is still being investigated.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity by N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been shown to reduce the rate of CO2 hydration, which may have implications for the treatment of various diseases. N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has several advantages in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. The compound is also stable and can be easily synthesized in large quantities. However, N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has some limitations, including low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the identification of the molecular target of N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide, which could lead to the development of more specific inhibitors. N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide may also have potential as a therapeutic agent for various diseases, and further research is needed to investigate its efficacy and safety in vivo. Finally, N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide may have potential as a tool for studying protein-protein interactions, and further research is needed to explore this application.
Synthesis Methods
The synthesis of N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been reported in various research articles. One of the most common methods involves the reaction of 2-fluorobenzylamine with cyclopropanecarbonyl chloride to obtain N-(2-fluorophenyl)cyclopropanecarboxamide. This intermediate is then reacted with pyridine-3-sulfonyl chloride to obtain N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide. Other methods involve the use of different starting materials and reagents, but the overall reaction scheme remains similar.
Scientific Research Applications
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been extensively tested for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and sulfonamide-sensitive membrane-associated proteins. The compound has also been tested for its potential use as a fluorescent probe for imaging studies. N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been shown to selectively bind to certain proteins, making it a potential tool for studying protein-protein interactions.
properties
IUPAC Name |
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-13-6-2-1-5-12(13)14(7-8-14)17-20(18,19)11-4-3-9-16-10-11/h1-6,9-10,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOKWMDTYABJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)


![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)



![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)

![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)